molecular formula C7H5F2NO B1295065 2,4-Difluorobenzamide CAS No. 85118-02-1

2,4-Difluorobenzamide

Cat. No. B1295065
CAS RN: 85118-02-1
M. Wt: 157.12 g/mol
InChI Key: KTXFXDMDYZIXSJ-UHFFFAOYSA-N
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Description

2,4-Difluorobenzamide is a chemical compound that is part of the benzamide family, characterized by the presence of two fluorine atoms attached to the benzene ring. While the provided papers do not directly discuss 2,4-difluorobenzamide, they do provide insights into the synthesis, structure, and reactivity of related difluorobenzamide compounds and their derivatives. These studies contribute to the broader understanding of the chemistry of difluorobenzamide compounds.

Synthesis Analysis

The synthesis of difluorobenzamide derivatives is a topic of interest in several papers. For instance, the synthesis of 2,6-difluorobenzamide (DFBAM) is achieved through the biocatalytic hydrolysis of nitriles using Rhodococcus ruber CGMCC3090 resting cells, which offers a high yield and chemoselectivity, presenting an environmentally friendly alternative to traditional chemical synthesis . Another paper describes the synthesis of a related compound, 2-(2,6-difluorophenyl)-1H-imidazol-5(4H)-one, from N-(2-amino-2-oxoethyl)-2,6-difluorobenzamide, using POCl3 as a catalyst . These methods highlight the diverse approaches to synthesizing difluorobenzamide derivatives, which may be applicable to the synthesis of 2,4-difluorobenzamide.

Molecular Structure Analysis

The molecular structure of difluorobenzamide derivatives is crucial for understanding their reactivity and properties. The paper on the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives provides insights into the molecular structures through X-ray crystallography, revealing unusually large bond angles around phosphorus atoms . Although this compound is not a direct analogue of 2,4-difluorobenzamide, the structural analysis of fluorinated benzene derivatives can be informative for predicting the structural aspects of 2,4-difluorobenzamide.

Chemical Reactions Analysis

The reactivity of difluorobenzamide derivatives is explored in several papers. For example, the transformation of 2-alkylthiobenzamides in the presence of Selectfluor to synthesize various compounds demonstrates the potential for diverse chemical reactions involving benzamide derivatives . Additionally, the synthesis of quinazolin-4(3H)-ones from 2-halobenzamides and nitriles indicates that halogenated benzamides can undergo nucleophilic addition and subsequent reactions to form heterocyclic compounds . These studies suggest that 2,4-difluorobenzamide could also participate in a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of difluorobenzamide derivatives are not directly discussed in the provided papers. However, the synthesis and characterization of related compounds, such as 4-(trifluoromethyl)dibenzamide-benzoguanamine, include analysis by NMR, UV-Vis spectroscopy, and mass spectrometry . These techniques are essential for determining the properties of chemical compounds and could be applied to 2,4-difluorobenzamide to ascertain its physical and chemical characteristics.

Scientific Research Applications

Polymorphism and Material Properties

2,4-Difluorobenzamide has been studied for its polymorphism. For instance, N-(3,5-difluorophenyl)-2,4-difluorobenzamide exhibits three polymorphs with significant variations in mechanical properties. Form 1 is noted to be stiffer and harder than Form 2 by 50% and 33%, respectively. These differences are attributed to short, linear C-H⋅⋅⋅F intermolecular interactions in the solid state (Mondal et al., 2017).

Synthesis and Chemical Reactions

Various studies have focused on the synthesis of 2,4-difluorobenzamide and its derivatives. For instance, 2,6-Difluorobenzamide, a variant, has been synthesized through processes like fluorination and hydrolysis, highlighting a method with high yield and environmental friendliness (Li Xiu-lian, 2009). Another study involved the green preparation technology of non-catalytic hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide in high-temperature liquid water (Ren Haoming, 2011).

Biocatalytic Production

The biocatalytic production of 2,6-Difluorobenzamide by recombinant Escherichia coli expressing the Aurantimonas manganoxydans nitrile hydratase has been reported. This method offers an efficient and eco-friendly approach for the production of this compound, widely used in pesticide industries (Zhengfei Yang et al., 2018).

Antibacterial Properties

2,4-Difluorobenzamide derivatives have shown potential in antibacterial applications. For instance, 2,6-difluorobenzamides have been studied for their ability to interfere with bacterial cell division by inhibiting the protein FtsZ. This is critical for developing new antibacterial drugs, especially against resistant strains (Straniero et al., 2023).

Safety And Hazards

2,4-Difluorobenzamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXFXDMDYZIXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80234240
Record name 2,4-Difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorobenzamide

CAS RN

85118-02-1
Record name 2,4-Difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85118-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluorobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluorobenzamide
Source European Chemicals Agency (ECHA)
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Record name 2,4-DIFLUOROBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4L9WR3FMB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
XW Liu, JY Li, H Zhang, YJ Yang… - … Section E: Structure …, 2012 - scripts.iucr.org
The title compound, C10H5ClF2N2OS, was obtained by linking an amino heterocycle and a substituted benzoyl chloride. The dihedral angle between the two rings is 41.2 (2) and the …
Number of citations: 1 scripts.iucr.org
N Laidaoui, M He, D El Abed, JF Soulé, H Doucet - RSC advances, 2016 - pubs.rsc.org
The influence of fluoro-substituents on secondary and tertiary benzamides on the regioselectivity of palladium-catalysed direct arylations was studied. With most (poly)fluoro-substituted …
Number of citations: 10 pubs.rsc.org
N Hehir, JF Gallagher - Molbank, 2023 - mdpi.com
… The YAZBIN structure (or N-(2,4-difluorophenyl)-2-4-difluorobenzamide) with X-ray data collected at 100 K is effectively isomorphous with Fo23 and the molecular conformations show a …
Number of citations: 4 www.mdpi.com
A Buchynskyy, JR Gillespie, MA Hulverson… - Bioorganic & medicinal …, 2017 - Elsevier
A phenotypic screen of a compound library for antiparasitic activity on Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), led to the identification of N-(2…
Number of citations: 15 www.sciencedirect.com
PK Mondal, M Kiran, U Ramamurty… - Chemistry–A European …, 2017 - Wiley Online Library
The discovery of three polymorphs of N‐(3,5‐difluorophenyl)‐2,4‐difluorobenzamide, of which two exist as concomitant polymorphs, highlights the significance of short, linear C−H⋅⋅⋅…
RM Borzilleri, RS Bhide, JC Barrish… - Journal of medicinal …, 2006 - ACS Publications
Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) …
Number of citations: 48 pubs.acs.org
A Morishige, A Matsuura, N Chatani - Chemistry Letters, 2023 - journal.csj.jp
An efficient and direct hydrodefluorination (HDF) of ortho-fluoro aromatic amides using Ni(cod) 2 as the catalyst, 2-propanol as a green reductant, and potassium tert-butoxide as a base …
Number of citations: 1 www.journal.csj.jp
KD Freeman-Cook, C Autry, G Borzillo… - Journal of medicinal …, 2010 - ACS Publications
This paper describes the design and synthesis of novel, ATP-competitive Akt inhibitors from an elaborated 3-aminopyrrolidine scaffold. Key findings include the discovery of an initial …
Number of citations: 88 pubs.acs.org
RM Borzilleri, X Zheng, L Qian, C Ellis… - Journal of medicinal …, 2005 - ACS Publications
A series of substituted 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines was identified as potent and selective inhibitors of the tyrosine kinase activity of the …
Number of citations: 74 pubs.acs.org
SS Darwish, M Abdel-Halim, M Salah, AH Abadi… - European Journal of …, 2018 - Elsevier
The protein kinase Dyrk1A modulates several processes relevant to the development or progression of Alzheimer's disease (AD), eg through phosphorylation of tau protein, amyloid …
Number of citations: 19 www.sciencedirect.com

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